Lipophilicity Adjustment via Halogen Identity: XLogP3 Comparison
The computed partition coefficient XLogP3 for 3-(bromomethyl)tetrahydrofuran is 1.2, which lies between the 3-chloro analog (1.1) and the 3-iodo analog (1.6), and is lower than the 2-bromomethyl regioisomer (1.4) [1]. This 0.1–0.4 log unit difference can translate into a 1.3- to 2.5-fold change in distribution coefficients, impacting membrane permeability and solubility. Thus, the 3-bromo compound offers a finely tuned lipophilicity that is neither too low (risking poor membrane penetration) nor too high (risking poor aqueous solubility).
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 |
| Comparator Or Baseline | 3-(Chloromethyl)tetrahydrofuran: 1.1; 3-(Iodomethyl)tetrahydrofuran: 1.6; 2-(Bromomethyl)tetrahydrofuran: 1.4 |
| Quantified Difference | ΔXLogP3 = 0.1 (vs Cl), 0.4 (vs I), 0.2 (vs 2-Br) |
| Conditions | Computed property using XLogP3 algorithm (PubChem) |
Why This Matters
Finely tuned lipophilicity is critical in drug-like molecule design, where even a 0.1 logP shift can significantly alter ADME properties, making this compound preferable when a moderate lipophilicity is required.
- [1] PubChem. XLogP3 values for compounds: CID 14173422 (3-bromomethyl), CID 23061577 (3-chloromethyl), CID 2763006 (3-iodomethyl), CID 14501 (2-bromomethyl). View Source
